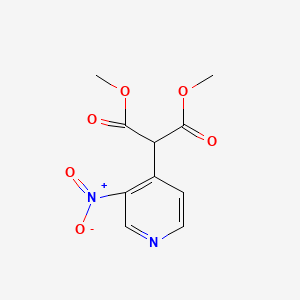
1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Synthesis of Tryptophan Precursor and Indole Derivatives : One study describes the transformation of 2-(2-nitrophenyl)-1,3-propanediol into a potential tryptophan precursor and useful indole derivatives (Tanaka, Yasuo, & Torii, 1989).
Production of 1,3-Propanediol from Dimethyl Malonate : Another research focuses on the hydrogenation of dimethyl malonate to produce 1,3-propanediol, a vital monomer for polytrimethylene-terephthalate (Zheng, Zhu, Li, & Ji, 2017).
Antiferromagnetic Coupling in Nitronyl Nitroxide : A study on the magnetic properties of a nitronyl nitroxide compound containing 1,3-propanediol is noted. This compound exhibits antiferromagnetic coupling, which is significant in the field of magnetic materials (Endtner, Loick, Rentschler, Sicking, Boese, & Sustmann, 2001).
Catalytic Conjugate Addition Reactions : Research on the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, catalyzed by cinchona alkaloid derivatives, provides insights into reaction mechanisms and solvent effects (Jiang, Zhang, Liu, Guo, Liu, Yan, Liu, & Huang, 2015).
Improving Drug Solubility : A method for improving the solubility of drug-like compounds through the formation of salts from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, using ultrasound irradiation, is explored. This has implications in medicinal chemistry (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).
Solid-Plastic Phase Transition in Polyols : The solid-plastic phase transition of polyols, including 2,2-dimethyl 1,3-propanediol, and their mixtures, is investigated for energy storage applications (Wilmet, Ribet, Bernier, Girault, & Elégant, 1990).
Enantioselective Allylic Alkylation : A study on the asymmetric allylic alkylation of dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate explores the chiral chromatography for enantiomer separation, significant in stereochemistry (Ramillien, Vanthuyne, Jean, Gherase, Giorgi, Naubron, Piras, & Roussel, 2012).
Nickel-Catalyzed Amination of 1,3-Propanediols : Research on the heterogeneous catalysis of the amination of 1,3-propanediols over a nickel catalyst, leading to the production of various diamines, is significant for industrial chemical processes (Fischer, Mallát, & Baiker, 1999).
Propiedades
IUPAC Name |
dimethyl 2-(3-nitropyridin-4-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)6-3-4-11-5-7(6)12(15)16/h3-5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEKXTHLCPDVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)

![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)

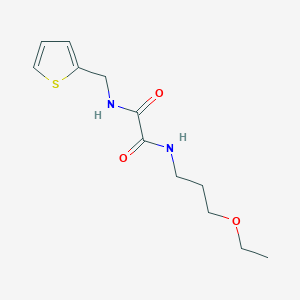
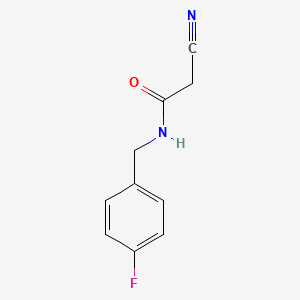
![N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2919909.png)
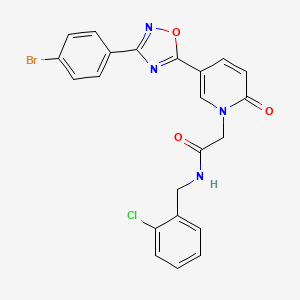


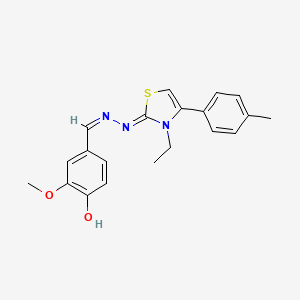
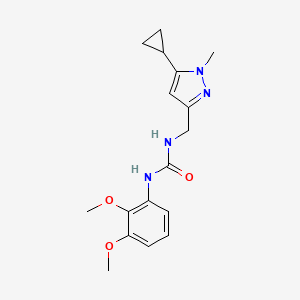
![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)
